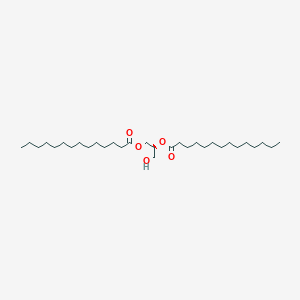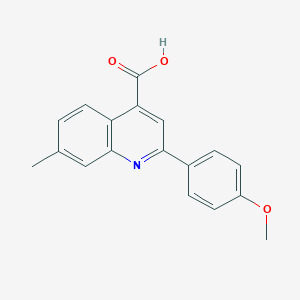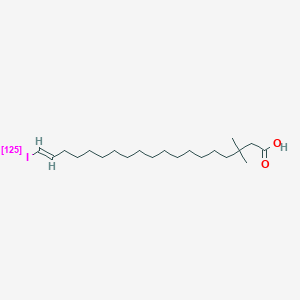
19-Iodo-3,3-dimethyl-18-nonadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Iodo-3,3-dimethyl-18-nonadecenoic acid, also known as IDNA, is a fatty acid derivative that has been the focus of extensive scientific research in recent years. This compound has been found to have a range of potential applications, particularly in the fields of medicine and biotechnology. In
Wissenschaftliche Forschungsanwendungen
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of potential applications in scientific research. One key area of interest is in the development of new drugs and therapies. 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential for the treatment of conditions such as arthritis and other inflammatory diseases.
In addition, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have potential as an antifungal agent. Studies have shown that it is effective against a range of fungal species, including Candida albicans, which is a common cause of infections in humans.
Wirkmechanismus
The mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of biochemical and physiological effects. Studies have shown that it is able to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to have antifungal activity, as mentioned above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in lab experiments is that it is relatively easy to synthesize, and it is stable under a range of conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 19-Iodo-3,3-dimethyl-18-nonadecenoic acid. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid, which could lead to a better understanding of its potential applications. Finally, research could be conducted to explore the potential use of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in other areas, such as agriculture or environmental science.
Conclusion:
In conclusion, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is a compound that has shown great potential for a range of scientific research applications. Its anti-inflammatory and antifungal properties make it of particular interest in the development of new drugs and therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research involving this compound. Overall, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid represents an exciting area of research with many potential applications.
Synthesemethoden
19-Iodo-3,3-dimethyl-18-nonadecenoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis typically begins with the reaction of nonadecenoic acid with iodine to form 19-iodo-nonadecenoic acid. This compound is then subjected to further reactions to introduce the 3,3-dimethyl group, resulting in the formation of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid.
Eigenschaften
CAS-Nummer |
112503-86-3 |
|---|---|
Produktname |
19-Iodo-3,3-dimethyl-18-nonadecenoic acid |
Molekularformel |
C21H39IO2 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(E)-19-(125I)iodanyl-3,3-dimethylnonadec-18-enoic acid |
InChI |
InChI=1S/C21H39IO2/c1-21(2,19-20(23)24)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22/h16,18H,3-15,17,19H2,1-2H3,(H,23,24)/b18-16+/i22-2 |
InChI-Schlüssel |
XEVPORCYSZLLRH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(CCCCCCCCCCCCCC/C=C/[125I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
Kanonische SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
Synonyme |
19-DMIVN 19-iodo-3,3-dimethyl-18-nonadecenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
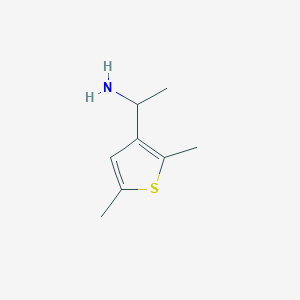
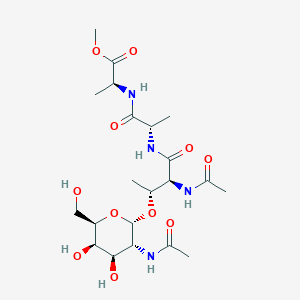
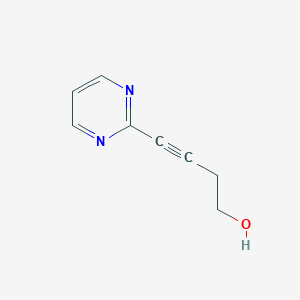
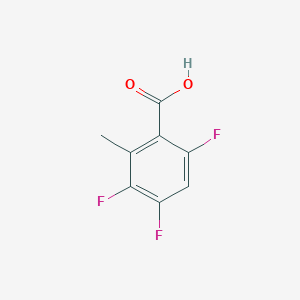
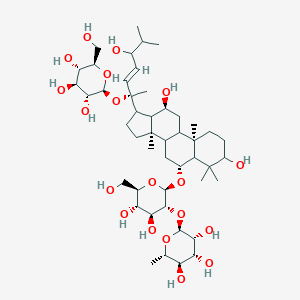
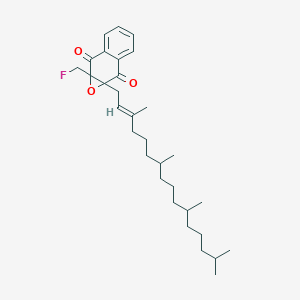
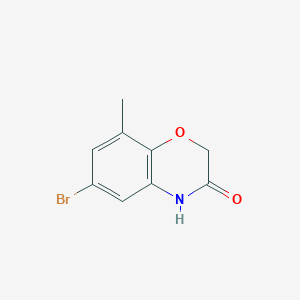
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
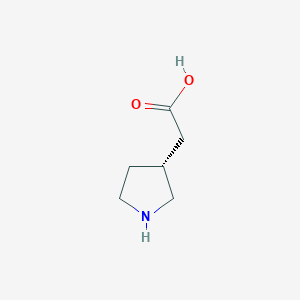
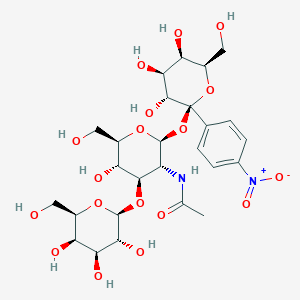
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
